
Minocycline hydrochloride
Overview
Description
Minocycline hydrochloride is a broad-spectrum tetracycline antibiotic used to treat various bacterial infections. It is a semi-synthetic derivative of tetracycline and is known for its high efficacy against both gram-positive and gram-negative bacteria. This compound is commonly used to treat conditions such as acne, respiratory infections, and certain sexually transmitted infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride can be synthesized through a series of chemical reactions starting from tetracycline. The process involves the modification of the tetracycline structure to enhance its antibacterial properties. One common method involves dissolving minocycline in a mixed solvent of alcohol and water, followed by crystallization and drying to obtain this compound hydrate crystals .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process includes steps such as dissolution, crystallization, filtration, and drying .
Chemical Reactions Analysis
Diazotization and Reductive Amination
A primary synthesis route involves diazotization of 9-aminominocycline followed by reductive amination:
-
Reagents : Isobutyl nitrite (diazotizing agent), palladium on carbon (reduction catalyst), sulfuric acid .
-
Conditions : Reaction in N,N-dimethylformamide (DMF) at 70°C for 45 minutes .
Hydrogenation of Demethylchlortetracycline
Alternative methods use catalytic hydrogenation under acidic conditions:
Table 1: Comparative Synthesis Routes
Metabolic Transformations
Minocycline undergoes hepatic metabolism via oxidative and demethylation pathways:
-
Primary Metabolites : 9-Hydroxyminocycline (major) and N-demethylated derivatives .
-
Enzymes : Cytochrome P450 (CYP3A4 and CYP2C9) mediate oxidation .
-
Excretion : 4.5–34% eliminated via urine or feces, depending on route .
Key Findings :
-
Demethylation occurs at positions 7 and 9, reducing antibacterial activity .
-
Metabolites retain partial anti-inflammatory properties, relevant to neuroprotection .
Degradation Pathways
This compound degrades under specific physicochemical conditions:
pH-Dependent Hydrolysis
-
Stability : Degrades rapidly at pH < 2 (gastric acid) or > 9 (alkaline conditions) .
-
Products : Epianhydro-minocycline (acidic) and isotetracycline derivatives (alkaline) .
Adsorption Mechanisms
Studies using modified aerogels (RF-G1) show:
Table 2: Stability and Adsorption Data
Condition/Parameter | Value/Outcome | Source |
---|---|---|
Optimal adsorption pH | 6 | |
Adsorption capacity (RF-G1) | 460.5 mg/g | |
Serum protein binding | 76% | |
Half-life (human) | 11–23 hours |
Reactivity in Pharmaceutical Formulations
-
Incompatibilities : Reacts with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble chelates .
-
Excipient Interactions : Binds to stearate lubricants, reducing dissolution rates .
Environmental Degradation
Scientific Research Applications
Anti-Inflammatory Effects
Minocycline exhibits significant anti-inflammatory properties, making it useful in treating various dermatological conditions. Clinical studies have confirmed its efficacy in managing inflammatory acne, rosacea, and other skin disorders characterized by an overactive immune response .
Key Studies:
- A review highlighted minocycline's role in managing non-infectious dermatitis and its potential application in conditions like pyoderma gangrenosum and sarcoidosis .
Neuroprotection
Research demonstrates minocycline's neuroprotective effects in several neurodegenerative diseases, including:
- Parkinson's Disease
- Alzheimer's Disease
- Multiple Sclerosis
In experimental models, minocycline has shown the ability to inhibit neuronal cell death and reduce inflammation associated with these conditions .
Mechanisms of Action:
- Inhibition of nitric oxide synthase (iNOS) and modulation of microglial activation are among the proposed mechanisms through which minocycline exerts its neuroprotective effects .
Immunomodulation
Minocycline has been studied for its immunomodulatory properties, particularly in autoimmune diseases. It has been used off-label for conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its ability to modulate immune responses may help manage disease activity and inflammation .
Case Studies:
- A series of cases reported autoimmune hepatitis associated with minocycline use, indicating the need for careful monitoring when prescribing this medication for long-term treatment .
Off-Label Uses
Minocycline is utilized in various off-label applications due to its broad therapeutic profile:
Mechanism of Action
Minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial growth and replication .
Comparison with Similar Compounds
- Doxycycline
- Tetracycline
- Oxytetracycline
Minocycline hydrochloride stands out due to its high tissue penetration, longer half-life, and effectiveness against resistant bacterial strains .
Biological Activity
Minocycline hydrochloride is a tetracycline antibiotic with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the various mechanisms through which minocycline exerts its biological effects, supported by case studies and research findings.
Minocycline's biological activity can be categorized into several key mechanisms:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Antioxidant Activity :
Pharmacokinetics
Minocycline is characterized by its pharmacokinetic profile:
- Absorption : It is well-absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours.
- Distribution : The volume of distribution ranges from 0.14 to 0.7 L/kg, with high concentrations found in the central nervous system (CNS) and skin due to its lipophilicity .
- Metabolism : Primarily metabolized by CYP3A4 through hydroxylation and N-demethylation.
- Elimination : The serum half-life varies between 11 to 24 hours, with about 5% to 12% eliminated unchanged in urine .
Case Studies
- Neuroprotection in ALS :
- Acne Treatment :
- Drug Hypersensitivity Syndrome (DHS) :
Research Findings
A systematic review examined minocycline's role in treating nosocomial infections, revealing a clinical success rate of approximately 88% among patients treated for osteomyelitis and other serious infections. The review indicated promising activity against multidrug-resistant Acinetobacter baumannii isolates .
Summary Table of Key Findings
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXVDPDEQKTCV-VQAITOIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10118-90-8 (Parent) | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044545 | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13614-98-7 | |
Record name | Minocycline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Minocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Minocycline Hydrochloride, a broad-spectrum tetracycline antibiotic, inhibits bacterial protein synthesis. [] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the binding of tRNA to the mRNA-ribosome complex. This interference effectively disrupts the crucial process of protein synthesis, ultimately leading to bacterial growth inhibition or death. []
A: Yes, in addition to its antibacterial activity, this compound demonstrates anti-inflammatory effects. Research indicates that it can inhibit the production of TNF-α, a potent pro-inflammatory cytokine, in LPS-stimulated macrophages. [] This suggests a potential role for this compound in managing inflammatory conditions, including periodontal diseases. [, , , , ]
ANone: this compound has the chemical formula C23H27N3O7·HCl and a molecular weight of 493.94 g/mol.
A: Yes, UV spectrophotometry is commonly employed for the detection and quantification of this compound. The maximum absorbance wavelength (λmax) for this compound is typically observed at 274 nm. []
A: Studies have investigated the stability of this compound in ointment formulations. For instance, a study on an extended-release this compound ointment showed promising stability and sustained-release characteristics suitable for topical applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.